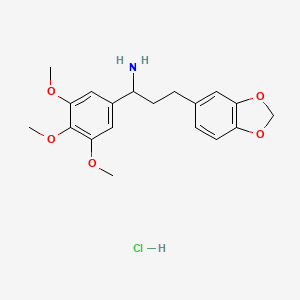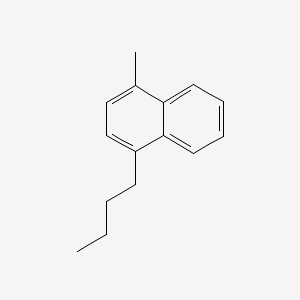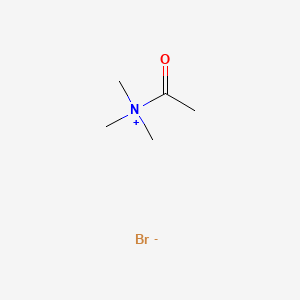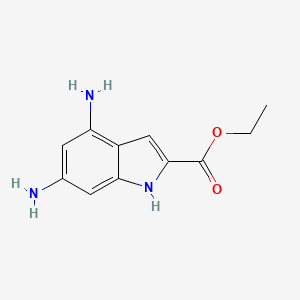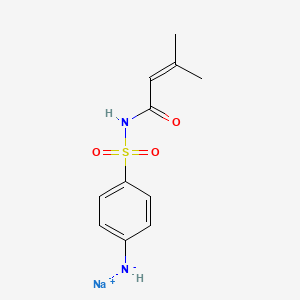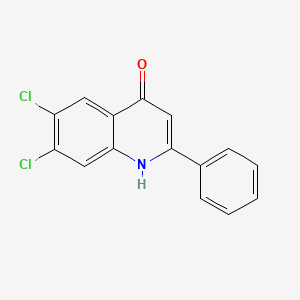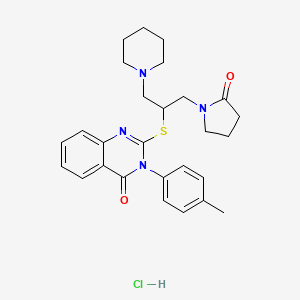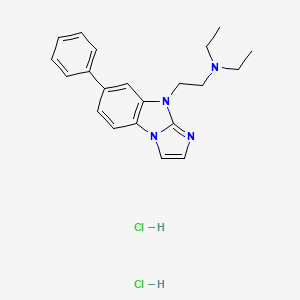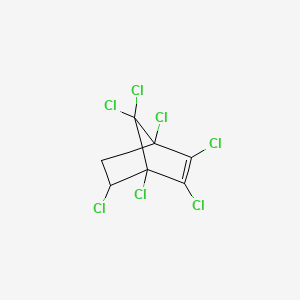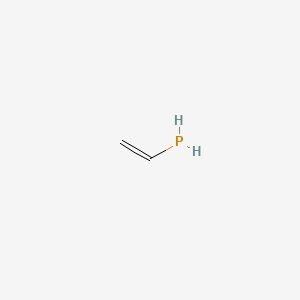
Vinyl phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl phosphine is an organophosphorus compound characterized by the presence of a vinyl group (CH=CH2) attached to a phosphorus atom. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable phosphorus-carbon bonds.
Méthodes De Préparation
Vinyl phosphine can be synthesized through various methods, including:
Quaternization of Vinylphosphines: This method involves the reaction of vinylphosphines with alkyl halides to form vinylphosphonium salts.
Reaction with Organometallic Reagents: The interaction of Grignard reagents with chlorophosphines is a common synthetic route.
Peterson-like Olefination: This involves the reaction of α-trimethylsilyl phosphonium ylides with iodomethyltrimethylsilane.
Analyse Des Réactions Chimiques
Vinyl phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution Reactions: It can react with electrophiles such as alkyl halides to form bis-alkylated products.
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions, forming zwitterionic intermediates.
Intramolecular Wittig Reaction: This reaction involves the formation of carbo- or heterocyclic systems from vinylphosphonium salts.
Applications De Recherche Scientifique
Vinyl phosphine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of carbo- and heterocyclic systems.
Catalysis: This compound derivatives are used as ligands in transition metal catalysis and organocatalysis.
Material Science: This compound is used in the preparation of new porous organic ligands.
Mécanisme D'action
The mechanism of action of vinyl phosphine involves:
Nucleophilic Attack: The phosphorus atom in this compound acts as a nucleophile, attacking electrophilic centers such as carbonyl groups.
Formation of Zwitterionic Intermediates: These intermediates can undergo further transformations, leading to the formation of phosphonium salts.
Oxidative Addition and Reductive Elimination: In catalytic cycles, this compound can undergo oxidative addition to form phosphonium salts, followed by reductive elimination to regenerate the catalyst.
Comparaison Avec Des Composés Similaires
Vinyl phosphine can be compared with other similar compounds such as:
Aryl Phosphines: These compounds have aryl groups attached to the phosphorus atom and are widely used in catalysis.
Alkyl Phosphines: These compounds have alkyl groups attached to the phosphorus atom and are known for their stability and reactivity.
Phosphine Oxides: These are oxidized forms of phosphines and are used as antioxidants and stabilizers.
This compound stands out due to its unique reactivity and ability to form stable phosphorus-carbon bonds, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
58436-39-8 |
|---|---|
Formule moléculaire |
C2H5P |
Poids moléculaire |
60.03 g/mol |
Nom IUPAC |
ethenylphosphane |
InChI |
InChI=1S/C2H5P/c1-2-3/h2H,1,3H2 |
Clé InChI |
SCESWTHQFQXGMV-UHFFFAOYSA-N |
SMILES canonique |
C=CP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



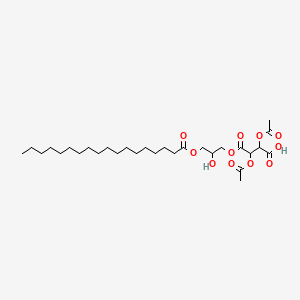
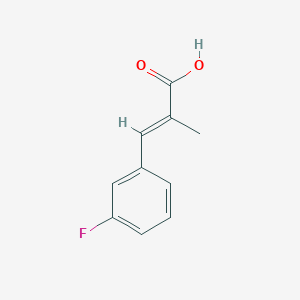
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
